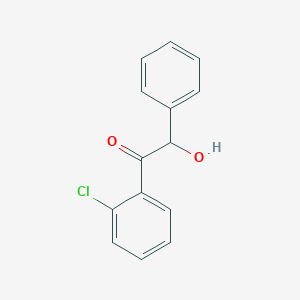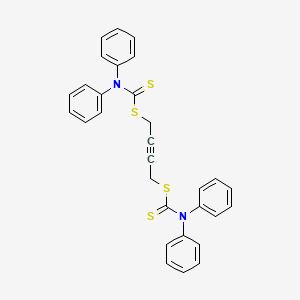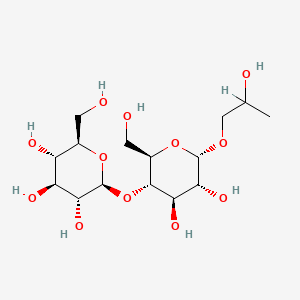
alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is a glycosyl glycoside compound It is composed of two glucose molecules linked through a glycosidic bond, with an additional hydroxypropyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- typically involves glycosylation reactions. One common method is the silver perchlorate-catalyzed glycosylation of benzyl-protected glucopyranosides . This reaction involves the use of benzyl 2,3,6-tri-O-benzyl-4-O-(2,3-di-O-benzyl-alpha-D-xylopyranosyl)-beta-D-glucopyranoside with a glucopyranosyl chloride derivative, followed by the removal of protecting groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis methods. Enzymatic glycosylation is a preferred method due to its specificity and efficiency. For example, the use of glycosyltransferases can facilitate the transfer of glucose residues to form the glycosidic bond .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucitol derivatives.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- involves its interaction with specific molecular targets and pathways. The compound can bind to glycosyltransferases and glycosidases, influencing carbohydrate metabolism and glycosylation processes . Its hydroxypropyl group enhances its solubility and stability, making it a suitable candidate for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose: Composed of glucose and fructose linked by a glycosidic bond.
Lactose: Composed of glucose and galactose linked by a glycosidic bond.
Maltose: Composed of two glucose molecules linked by a glycosidic bond.
Uniqueness
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is unique due to its hydroxypropyl group, which enhances its solubility and stability compared to other disaccharides. This structural modification allows for its use in specialized applications, such as drug delivery and bio-based material production .
Propriétés
Numéro CAS |
68445-41-0 |
|---|---|
Formule moléculaire |
C15H28O12 |
Poids moléculaire |
400.38 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-hydroxypropoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H28O12/c1-5(18)4-24-14-12(23)10(21)13(7(3-17)26-14)27-15-11(22)9(20)8(19)6(2-16)25-15/h5-23H,2-4H2,1H3/t5?,6-,7-,8-,9+,10-,11-,12-,13-,14+,15+/m1/s1 |
Clé InChI |
YASQSQYNAKRYLD-JHJAPHOESA-N |
SMILES isomérique |
CC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canonique |
CC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
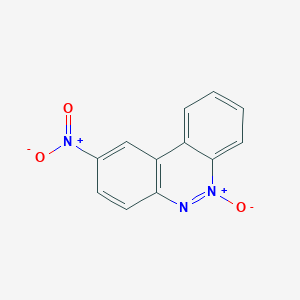
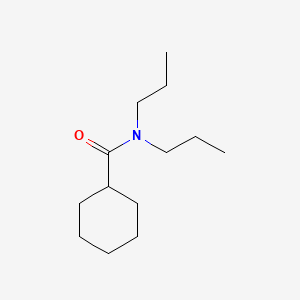
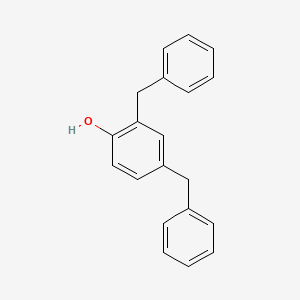
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
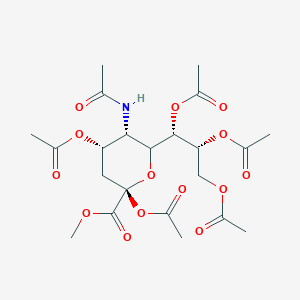
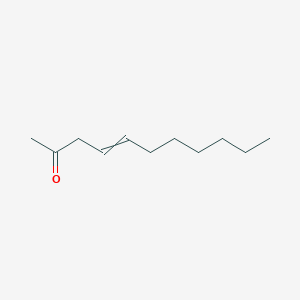

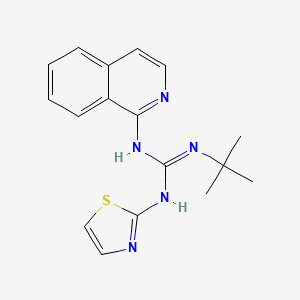
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
